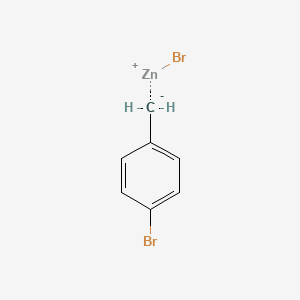

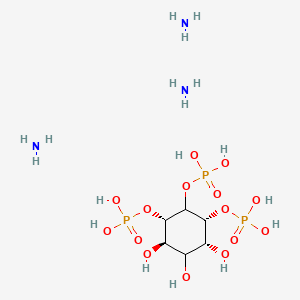

D-Ins 1,4,5-trisphosphate triammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

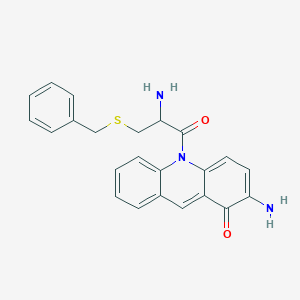

The synthesis of D-myo-inositol 1,4,5-trisphosphate (InsP3) derivatives, including its triammonium salt form, involves multiple steps that typically start from myo-inositol. One method described the conversion of myo-inositol into the ammonium salts of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate, emphasizing the resemblance in n.m.r. spectroscopic properties and biological activity between synthetic and naturally-isolated forms of InsP3 (Reese & Ward, 1987).

Molecular Structure Analysis

The molecular structure of D-Ins 1,4,5-trisphosphate and its analogs has been extensively studied, revealing insights into its functional roles. Photolabile precursors of inositol phosphates, such as 1-(2-nitrophenyl)ethyl esters of D-myo-inositol 1,4,5-trisphosphate, have been synthesized to study the molecular recognition of InsP3 and related compounds in biological systems (Walker, Feeney, & Trentham, 1989).

Chemical Reactions and Properties

Inositol 1,4,5-trisphosphate participates in a variety of chemical reactions within the cell, primarily involving the mobilization of calcium from intracellular stores. Its ability to bind to and activate InsP3 receptors triggers a cascade of intracellular events leading to calcium release. Studies on the synthesis and interaction of InsP3 analogs with receptors have provided valuable insights into the structural requirements for high-affinity receptor interaction and the consequent biological effects (Riley et al., 2004).

Physical Properties Analysis

The physical properties of D-Ins 1,4,5-trisphosphate, including solubility, stability, and molecular geometry, are critical for its biological function. These properties influence its ability to diffuse through the cytosol and interact with specific receptors and enzymes. The synthesis of photolabile precursors has been instrumental in studying the dynamic processes involving InsP3 in live cells, providing insights into its physical behavior in biological contexts.

Chemical Properties Analysis

The chemical properties of D-Ins 1,4,5-trisphosphate, such as its reactivity with various enzymes, its phosphorylation and dephosphorylation cycles, and its interaction with metal ions, dictate its role in cellular signaling pathways. The development of analogs resistant to specific phosphatases, like the Ins(1,4,5)P3 trisphosphorothioate, has helped elucidate the mechanisms of InsP3-mediated signaling and its resistance to enzymatic degradation (Willcocks et al., 1988).

Safety And Hazards

Orientations Futures

Recent research has explored the substrate promiscuity of inositol 1,4,5-trisphosphate kinase, which is driven by structurally-modified ligands and active site plasticity1011. This research could potentially lead to new insights into the function and applications of D-Ins 1,4,5-trisphosphate triammonium salt.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.

Propriétés

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUDDKTOUDFBJ-ZWBVJREFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H24N3O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Ins 1,4,5-trisphosphate triammonium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)